trans-2-(4-Propylphenyl)cyclopentanol
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Overview
Description
trans-2-(4-Propylphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O It is a cyclopentanol derivative with a propylphenyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Propylphenyl)cyclopentanol typically involves the reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The reaction conditions for the addition-esterification step are optimal at temperatures ranging from 333.15 to 353.15 K, with molar ratios of acetic acid to cyclopentene between 2:1 and 3:1. For the transesterification step, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate between 3:1 and 4:1 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Propylphenyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Propylphenyl)cyclopentanol is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on cellular processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including perfumes and flavorings. Its unique properties make it suitable for use in various formulations .
Mechanism of Action
The mechanism of action of trans-2-(4-Propylphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .
Comparison with Similar Compounds
- trans-2-(4-Methylphenyl)cyclopentanol
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Isopropylphenyl)cyclopentanol
Comparison: Compared to its similar compounds, trans-2-(4-Propylphenyl)cyclopentanol has a longer alkyl chain, which can influence its hydrophobicity and interaction with biological molecules. This unique structural feature may result in different biological activities and applications, making it a compound of interest for further research .
Properties
IUPAC Name |
(1R,2S)-2-(4-propylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSRRCZFGFOAG-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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